![molecular formula C8H8O2S B1617738 4-(Mercaptomethyl)benzoic acid CAS No. 39088-65-8](/img/structure/B1617738.png)
4-(Mercaptomethyl)benzoic acid
Overview
Description
4-(Mercaptomethyl)benzoic acid is an organic acid containing a thiol group . It is used as a chelating agent in the detection and removal of metal ions . It forms stable complexes with metal ions like copper, zinc, and mercury, enabling efficient detection and removal of these ions from the surroundings .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . It plays a crucial role in the synthesis of gold nanoparticles . It acts as both a reducing agent and a stabilizer during the nanoparticle synthesis process .Molecular Structure Analysis
The molecular formula of this compound is C8H8O2S . The IUPAC name is 4-(sulfanylmethyl)benzoic acid . The molecular weight is 168.21 g/mol .Chemical Reactions Analysis
This compound is involved in various chemical reactions . It forms stable complexes with metal ions like copper, zinc, and mercury .Physical And Chemical Properties Analysis
The molecular weight of this compound is 168.21 g/mol . It has a complexity of 139 . The topological polar surface area is 38.3 Ų . It has a rotatable bond count of 2 .Scientific Research Applications
1. Synthesis and Pharmacological Evaluation
4-(Mercaptomethyl)benzoic acid and related compounds have been utilized in the synthesis of glutamate carboxypeptidase II (GCPII) inhibitors. These inhibitors exhibit potential therapeutic applications in treating neuropathic pain, as shown by their efficacy in animal models (Stoermer et al., 2012).
2. Electrochemical Studies and Antimicrobial Activity
Research has explored the electrochemical oxidation of catechols in the presence of 4-mercapto-benzoic acid, leading to the synthesis of sulfanyl compounds. These synthesized compounds demonstrated significant antimicrobial activity against various bacterial strains (Khan et al., 2015).
3. Molecular Structure Characterization
Studies have characterized compounds derived from the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, providing insights into their molecular structures and thermal stability (Fazil et al., 2012).
4. Surface Enhanced Raman Scattering (SERS) Applications
4-Mercapto benzoic acid has been shown to effectively control the morphology of branched gold nanostars, enhancing their activities in surface-enhanced Raman scattering (SERS), a technique valuable in ultra-sensitive chemical analyses (Meng et al., 2020).
5. Thermodynamic Study in Pharmaceutical Research
Benzoic acid derivatives like 4-mercaptomethyl benzoic acid serve as model compounds in pharmaceutical research, particularly in the study of thermodynamic phase behavior and solubility in different solutions (Reschke et al., 2016).
6. Structural and Biological Studies in Coordination Chemistry
Organotin(IV) complexes with 2-mercaptobenzoic acid have been studied for their structural characteristics and biological activity, particularly their influence on enzymatic processes (Xanthopoulou et al., 2008).
7. Spray-Drying Techniques in Food Preservation
Investigations into the physical characteristics of microencapsulated benzoic acid, a common preservative, have employed spray-drying techniques, highlighting the role of benzoic acid derivatives in food technology (Marques et al., 2016).
8. Catalytic Reaction Studies in Chemical Analyses
Studies on the surface plasmon-catalysed reaction of mercapto group substituted benzoic acid, including 4-mercaptomethyl benzoic acid, have shed light on the substituent effects in chemical reactions, contributing to a deeper understanding of molecular interactions (Wang et al., 2017).
9. Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds like 4-Mercaptomethyl benzophenone provide fundamental knowledge in organic chemistry and material science (Ying-jia, 2012).
10. Investigation in Luminescent Properties
Lanthanide coordination compounds using benzoic acid derivatives, including this compound, have been synthesized to study their luminescent properties, useful in materials science and photophysics (Sivakumar et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Mercaptomethyl)benzoic acid is an organic acid containing a thiol group . Its primary targets are metal ions, specifically copper, zinc, and mercury . These metal ions play various roles in biological systems, including enzyme catalysis, signal transduction, and maintaining structural integrity of proteins.
Mode of Action
The compound interacts with its targets through chelation . The thiol group in this compound forms stable complexes with the metal ions, effectively binding them . This interaction results in the efficient detection and removal of these ions from the surroundings .
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the removal of metal ions from the system . This can lead to changes in enzymatic activity, signal transduction, and protein structure, depending on the specific roles of the chelated ions.
properties
IUPAC Name |
4-(sulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZYAAHUYSVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192335 | |
Record name | 4-(Mercaptomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39088-65-8 | |
Record name | 4-(Mercaptomethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39088-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Mercaptomethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039088658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Mercaptomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(mercaptomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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